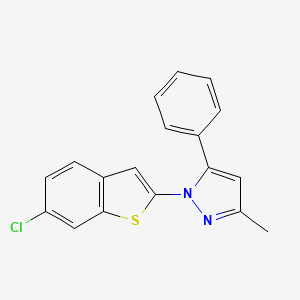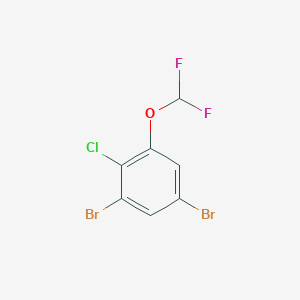
2-Chloro-3,5-dibromo(difluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,5-dibromo(difluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2ClF2O It is a halogenated benzene derivative, characterized by the presence of chlorine, bromine, and difluoromethoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dibromo(difluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 2-chloro-3,5-difluoromethoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,5-dibromo(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and bromine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-3,5-dibromo(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Chloro-3,5-dibromo(difluoromethoxy)benzene exerts its effects depends on the specific application and context. In chemical reactions, the presence of electron-withdrawing halogen atoms can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3,5-dibromobenzene: Lacks the difluoromethoxy group, which can affect its reactivity and applications.
2-Chloro-3,5-difluoromethoxybenzene:
3,5-Dibromo-2-(difluoromethoxy)benzene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-Chloro-3,5-dibromo(difluoromethoxy)benzene is unique due to the combination of chlorine, bromine, and difluoromethoxy groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
1,5-dibromo-2-chloro-3-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClF2O/c8-3-1-4(9)6(10)5(2-3)13-7(11)12/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVQXPYVMOVNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12869894.png)
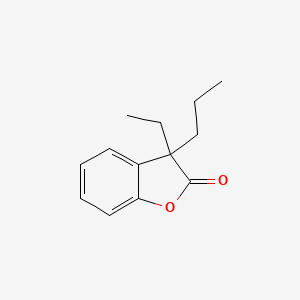
![(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine](/img/structure/B12869904.png)
![2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine](/img/structure/B12869918.png)
![2-(Difluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869923.png)
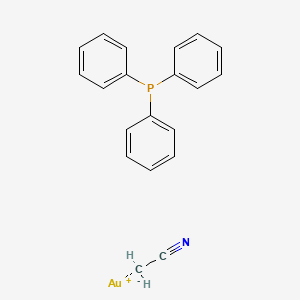
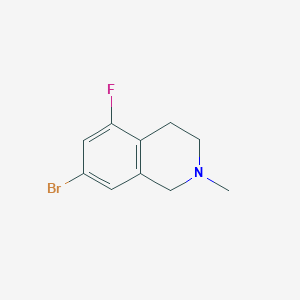
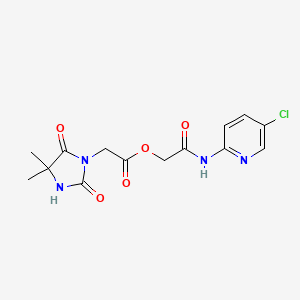
![2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine](/img/structure/B12869947.png)
![2-Chloro-7-ethoxybenzo[d]oxazole](/img/structure/B12869949.png)
